替诺福韦异丙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

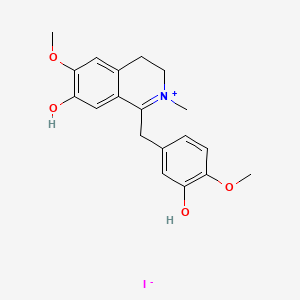

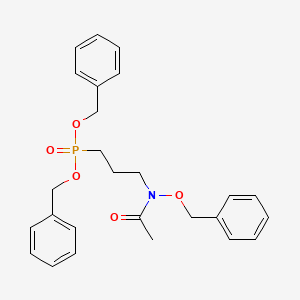

Tenofovir Isopropyl Carbamate is a chemical compound with the molecular formula C13H20N5O6P . It is related to Tenofovir, a nucleotide analog used in the treatment of HIV infections .

Molecular Structure Analysis

The molecular structure of Tenofovir Isopropyl Carbamate includes a purine ring attached to a propan-2-yl group via a carbamate linkage . The molecular weight of the compound is 373.30 g/mol .Physical And Chemical Properties Analysis

Tenofovir Isopropyl Carbamate has a molecular weight of 373.30 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 373.11512037 g/mol .科学研究应用

HIV/AIDS Treatment

Tenofovir Isopropyl Carbamate: is a key intermediate in the synthesis of Tenofovir-based HIV medicines . It is used in the production of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide Fumarate (TAF), which are frontline treatments for HIV/AIDS. The improvements in the synthesis of Tenofovir aim to reduce costs and increase patient access, especially in the developing world where the burden of HIV/AIDS is highest .

Hepatitis B Management

The compound also plays a crucial role in managing Hepatitis B virus (HBV) . Tenofovir-based medications have contributed significantly to controlling HBV and reducing the incidence of cirrhosis and hepatocellular carcinoma due to HBV. The advancements in antiviral therapy, including the development of Tenofovir, have revolutionized the management of HBV over the past two decades .

Post-Exposure Prophylaxis

In the field of post-exposure prophylaxis , Tenofovir Isopropyl Carbamate derivatives are used to prevent HIV infection after potential exposure. This application is critical in healthcare settings and for individuals with a high risk of exposure to HIV, providing a safety net to prevent the virus from taking hold .

Pre-Exposure Prophylaxis

Similarly, for pre-exposure prophylaxis , Tenofovir formulations are used to prevent HIV infection in people who do not have HIV but who are at substantial risk of getting it. This preventive measure is a cornerstone in the strategy to end the HIV epidemic by reducing the risk of transmission .

Antiretroviral Therapy Combinations

Tenofovir Isopropyl Carbamate is integral to various antiretroviral therapy combinations . Its tolerability and effectiveness make it a mainstay of many combination therapies for HIV, helping to control viral replication and prevent complications associated with the disease .

Drug Design and Medicinal Chemistry

In the broader context of drug design and medicinal chemistry , the carbamate functionality of Tenofovir Isopropyl Carbamate allows for modulation of inter- and intramolecular interactions with target enzymes or receptors. This feature is leveraged in the design of drugs that require a degree of conformational restriction to achieve therapeutic efficacy .

作用机制

Target of Action

Tenofovir Isopropyl Carbamate is a prodrug of Tenofovir . Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI) that primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the replication of HIV and Hepatitis B virus .

Mode of Action

Once Tenofovir is activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals . The inhibitory constant of Tenofovir for the viral reverse transcriptase is approximately 0.022 micromolar .

Biochemical Pathways

Tenofovir’s action affects the biochemical pathway of viral replication. By inhibiting the reverse transcriptase enzyme, it blocks the conversion of viral RNA into DNA, a critical step in the replication of HIV and Hepatitis B virus . This disruption in the viral replication process leads to a decrease in viral load and helps control the progression of the disease .

Pharmacokinetics

The pharmacokinetics of Tenofovir involve its absorption, distribution, metabolism, and excretion (ADME). Tenofovir demonstrates good diffusion capacity, especially in the digestive tract, liver, and kidneys . .

Result of Action

The primary result of Tenofovir’s action is the reduction of viral load in HIV-infected individuals . It has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals . In Hepatitis B infected patients, after one year of Tenofovir treatment, the viral DNA levels were undetectable .

Action Environment

The action of Tenofovir Isopropyl Carbamate can be influenced by various environmental factors. For instance, thermal degradation can lead to the formation of different degradants, which can potentially impact the stability of the drug . .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tenofovir Isopropyl Carbamate involves the conversion of Tenofovir Disoproxil Fumarate to Tenofovir followed by the reaction of Tenofovir with Isopropyl Chloroformate and Triethylamine to form Tenofovir Isopropyl Carbamate.", "Starting Materials": [ "Tenofovir Disoproxil Fumarate", "Isopropyl Chloroformate", "Triethylamine" ], "Reaction": [ "Hydrolysis of Tenofovir Disoproxil Fumarate to Tenofovir", "Reaction of Tenofovir with Isopropyl Chloroformate and Triethylamine to form Tenofovir Isopropyl Carbamate" ] } | |

CAS 编号 |

1391053-20-5 |

产品名称 |

Tenofovir Isopropyl Carbamate |

分子式 |

C13H20N5O6P |

分子量 |

373.306 |

IUPAC 名称 |

[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1 |

InChI 键 |

HKTHVGLNIJWELG-SECBINFHSA-N |

SMILES |

CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)O |

同义词 |

[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)